molecular formula C24H28F2N6O3S B13385267 Ticagrelor Impurity 175

Ticagrelor Impurity 175

Cat. No.: B13385267
M. Wt: 518.6 g/mol
InChI Key: GIHHRVYXULTCNA-UHFFFAOYSA-N
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Description

The compound (3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a triazolo ring, a cyclopropyl group, and a difluorophenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the triazolo ring and the cyclopropyl group. The triazolo ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an appropriate nitrile. The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolo ring can be reduced under specific conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazolo derivatives

    Substitution: Substituted difluorophenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: As a candidate for drug development, particularly in targeting diseases where the triazolo ring or difluorophenyl group plays a role.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The triazolo ring and difluorophenyl group could play a crucial role in binding to these targets, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its combination of a triazolo ring, a cyclopropyl group, and a difluorophenyl moiety

Properties

Molecular Formula

C24H28F2N6O3S

Molecular Weight

518.6 g/mol

IUPAC Name

6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

InChI

InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)

InChI Key

GIHHRVYXULTCNA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

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